Dipentyl carbonate

描述

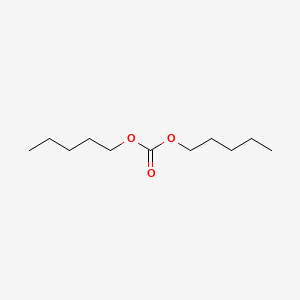

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dipentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNQKJVQUFYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278527 | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-94-4 | |

| Record name | Dipentyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Theoretical Studies of Dipentyl Carbonate Formation and Reactivity

Mechanistic Elucidation of Transesterification Pathways

The transesterification process to form dipentyl carbonate is a catalyzed, equilibrium-driven reaction. The mechanism is heavily influenced by the nature of the catalyst employed and involves key intermediate steps.

Catalysts are essential for the transesterification reaction and can be broadly categorized as acidic or basic. google.com Both types play a crucial role in activating the reactants, although through different mechanisms.

For the specific synthesis of this compound, a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), has been shown to be an effective catalyst. beilstein-journals.orgresearchgate.net The proposed mechanism suggests that the basic nature of the catalyst is key. The process is thought to begin with the activation of the dimethyl carbonate's carbonyl group via hydrogen bonding with the cation of the ionic liquid, which is then followed by a nucleophilic attack from 1-pentanol (B3423595). beilstein-journals.org

In the broader context of carbonate transesterification, which informs our understanding of the this compound pathway, both Lewis acids and bases are widely used.

Lewis Acid Catalysts : Homogeneous catalysts like titanium alkoxides are a mainstay in industrial processes for producing diaryl carbonates. mdpi.comgoogle.com The Lewis acid sites, typically the metal center, activate the carbonyl group of the dimethyl carbonate. This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (in this case, pentanol). mdpi.com

Basic Catalysts : Basic sites, such as those on magnesium oxide (MgO), can also catalyze the reaction effectively. mdpi.com These sites can deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on the carbonate.

The choice between an acid or base catalyst can significantly impact reaction rates and the selectivity towards the desired product versus potential side products. mdpi.com

The relationship between a catalyst's physical and chemical structure and its catalytic performance is a critical area of study for optimizing the synthesis of carbonates like this compound. While specific data for this compound is limited, extensive research on the analogous synthesis of diphenyl carbonate provides clear examples of these relationships. mdpi.comx-mol.net

Heterogeneous catalysts, which are often favored for their ease of separation from the reaction mixture, demonstrate strong structure-activity correlations. mdpi.com For instance, in lead-based catalysts used for diphenyl carbonate synthesis, the PbO/MgO and PbO/ZrO2 systems showed higher activity due to better dispersion of the lead active sites and a greater number of Lewis acid sites. mdpi.com The choice of support material is crucial; supports like MgO and ZrO2 can create strong metal-support interactions that enhance reusability and performance. mdpi.com

Similarly, for titanium-based catalysts, the specific species and their coordination environment dictate activity. Anatase-layered titanium dioxide (A-TiO2) has been found to be highly active and selective for transesterification due to the presence of tetracoordinate Ti species and specific Lewis acid-base sites on its surface. acs.org

| Catalyst System | Key Structural Feature | Impact on Activity/Selectivity (in Diphenyl Carbonate Synthesis) | Reference |

|---|---|---|---|

| PbO/MgO | High dispersion of Pb on MgO support | Higher catalytic activity due to more available Lewis acid sites. | mdpi.com |

| PbO/ZrO2 | Strong metal-support interaction | Enhanced activity and better reusability. | mdpi.com |

| Anatase-TiO2 | Tetracoordinate Ti species | High activity and selectivity for transesterification. | acs.org |

| MoO3/SiO2 | Supported Molybdenum Oxide | Increased yield compared to unsupported MoO3. | mdpi.com |

The transesterification of dimethyl carbonate with an alcohol to produce a symmetric carbonate is not a single-step reaction. It proceeds through the formation of an asymmetric carbonate intermediate. mdpi.com In the synthesis of this compound from dimethyl carbonate and 1-pentanol, the logical intermediate is methyl pentyl carbonate .

First Transesterification : Dimethyl carbonate reacts with 1-pentanol to form the intermediate methyl pentyl carbonate and methanol (B129727).

Second Step : The intermediate, methyl pentyl carbonate, is then converted to this compound. This can occur via two potential pathways:

Second Transesterification : Methyl pentyl carbonate reacts with another molecule of 1-pentanol.

Disproportionation : Two molecules of methyl pentyl carbonate react with each other to form one molecule of this compound and one molecule of dimethyl carbonate. mdpi.comrsc.org

In the case of diphenyl carbonate synthesis, the disproportionation of the MPC intermediate is a key step to drive the reaction toward the final product. researchgate.netrsc.org Designing catalysts that are active for this second step is a major focus of research. rsc.org For example, PbO-ZrO2 catalysts have shown high efficiency in converting MPC to DPC. researchgate.net

Structure-Activity Relationships of Catalytic Sites

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into reaction mechanisms and material properties at a molecular level, complementing experimental research.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org While specific DFT studies on the formation of this compound were not identified, the application of DFT to analogous systems demonstrates its utility. DFT calculations can be used to map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. mdpi.comfrontiersin.org

This information allows researchers to:

Determine the activation energy for each elementary step, identifying the rate-determining step of the reaction. rsc.org

Compare the energetics of different proposed mechanisms to determine the most likely pathway.

Understand how a catalyst interacts with reactants and lowers the activation energy. For example, DFT can model the adsorption of reactants onto a catalyst surface and the subsequent bond-breaking and bond-forming steps. tum.de

Predict the bond dissociation enthalpies, providing fundamental data on chemical reactivity. acs.org

For instance, DFT studies on the synthesis of dimethyl carbonate on zeolite catalysts have identified the active sites and elucidated the multi-step reaction mechanism, showing how the final product is formed in preference to potential by-products. rsc.org Similar studies applied to this compound synthesis could clarify the precise role of the catalyst and the relative importance of the second transesterification versus disproportionation pathways.

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.net MD simulations are particularly useful for understanding the bulk properties and behavior of liquids. rsc.org

Although specific MD simulations for liquid this compound are not prominent in the literature, a study on the structurally similar liquid diphenyl carbonate provides a clear template for what such an investigation would reveal. acs.org An all-atom force field was developed for diphenyl carbonate to study its liquid state across a range of temperatures. The simulations provided detailed information on:

Structural Properties : Radial and orientation distribution functions reveal how the molecules arrange themselves on average in the liquid phase. acs.org

Diffusion Behavior : The simulations can calculate the self-diffusion coefficient, which describes how quickly molecules move through the liquid. acs.org

Relaxation and Dynamics : The analysis of orientation correlation functions and dihedral angle flip frequencies provides insight into the flexibility of the molecule and the timescales of its internal motions. acs.org

MD simulations have also been applied to other liquid carbonates, such as ethylene (B1197577) carbonate and dimethyl carbonate, to understand their thermodynamic and dynamic properties, which are crucial for applications like electrolytes in batteries. researchgate.netresearchgate.net A similar MD study on this compound would be invaluable for understanding its physical properties, such as viscosity, density, and intermolecular interactions in the liquid phase.

Force Field Development for Organic Carbonates

The study of organic carbonates, including this compound, through molecular dynamics (MD) simulations is crucial for understanding their structural, dynamic, and thermodynamic properties at a molecular level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.

While specific force fields developed exclusively for this compound are not widely documented in the literature, the principles and methodologies are well-established from studies on analogous organic carbonates, such as diphenyl carbonate (DPC) and various dialkyl carbonates. acs.orgchemrxiv.org For instance, an all-atom force field was developed to study liquid diphenyl carbonate, providing detailed insights into its diffusion behavior, structural properties, and relaxation dynamics across a range of temperatures. acs.org Such force fields are typically parameterized using a combination of quantum mechanical calculations (ab initio or density functional theory) and experimental data to accurately represent molecular geometries, intermolecular interactions, and torsional potentials. osti.gov

The development process for an organic carbonate force field generally involves:

Parameterization of Bonded Terms: This includes bond lengths, angles, and dihedral angles. These are often fitted to match the equilibrium geometries and vibrational frequencies obtained from quantum chemical calculations. For flexible molecules like this compound, the torsional parameters governing the rotation around the carbonate group and the alkyl chains are particularly important. acs.org

Assignment of Non-bonded Parameters: These parameters, which include Lennard-Jones terms and partial atomic charges, govern the van der Waals and electrostatic interactions. Partial charges are critical for accurately modeling the polar nature of the carbonate group and are often derived from electrostatic potential fitting procedures.

Validation: The developed force field is then validated by simulating known physical properties, such as density, heat of vaporization, and diffusion coefficients, and comparing them with experimental values.

Recent advancements have also seen the development of polarizable force fields for organic carbonate-based electrolytes, which can offer a more realistic description of the local electrostatic environment, especially in mixtures. chemrxiv.org These sophisticated models provide improved accuracy for transport properties like ionic conductivity and viscosity. chemrxiv.org The methodologies used in these studies for compounds like ethylene carbonate and ethyl-methyl carbonate serve as a robust framework for developing accurate force fields for larger dialkyl carbonates such as this compound. chemrxiv.org

Disproportionation Reactions in Organic Carbonate Synthesis

Disproportionation, sometimes referred to as dismutation, is a type of redox reaction where a reactant of an intermediate oxidation state is converted into two different products, one with a higher and one with a lower oxidation state. wikipedia.org In the context of organic carbonate synthesis, the term is also used more broadly to describe reactions where an unsymmetrical carbonate is converted into two different symmetrical carbonates. mdpi.comacs.org

A general scheme for the disproportionation of an unsymmetrical alkyl carbonate (ROCO₂R') can be represented as:

2 ROCO₂R' ⇌ ROCO₂R + R'OCO₂R'

This equilibrium reaction is a key step in many modern, non-phosgene routes to producing symmetrical organic carbonates. mdpi.comrsc.org The synthesis often proceeds in two steps: first, a transesterification reaction to form an unsymmetrical carbonate, followed by its disproportionation. acs.orgresearchgate.net For example, the synthesis of various symmetrical dialkyl carbonates (ROCO₂R) can be achieved by first reacting a primary or secondary alcohol (ROH) with dimethyl carbonate (DMC) to form an asymmetrical methyl alkyl carbonate (ROCO₂Me). This intermediate then undergoes disproportionation to yield the desired symmetrical dialkyl carbonate and regenerate DMC. acs.orgresearchgate.net

While direct studies on the disproportionation to form this compound are scarce, research on similar long-chain dialkyl carbonates and diaryl carbonates provides significant insight into the process. The reaction is typically catalyzed by heterogeneous catalysts, such as calcined hydrotalcites (Mg/Al mixed oxides), or various metal-based catalysts. acs.orgrsc.org

For instance, the synthesis of diphenyl carbonate (DPC) often involves the disproportionation of methyl phenyl carbonate (MPC) or butyl phenyl carbonate (BPC). mdpi.comrsc.org The efficiency of this step is highly dependent on the catalyst and reaction conditions.

Table 1: Catalyst Performance in the Disproportionation of Methyl Phenyl Carbonate (MPC) to Diphenyl Carbonate (DPC)

This table illustrates the effect of different support materials for lead-based catalysts on the disproportionation of MPC, a reaction analogous to what would be required for synthesizing symmetrical carbonates from unsymmetrical precursors.

| Catalyst | Support Material | MPC Conversion (%) | DPC Selectivity (%) | Key Findings | Reference |

| PbO/MgO | Magnesium Oxide | ~85 | ~99 | High Pb dispersion and more Lewis acid sites led to higher catalytic activity. | rsc.org |

| PbO/ZrO₂ | Zirconium Dioxide | ~78 | ~99 | Strong metal-support interaction and high Pb dispersion. | rsc.org |

| PbO/SiO₂ | Silicon Dioxide | ~65 | ~99 | Good Pb dispersion but lower activity compared to MgO and ZrO₂ supports. | rsc.org |

| PbO/Al₂O₃ | Aluminum Oxide | ~55 | ~99 | Poorer Pb dispersion resulted in lower catalytic performance. | rsc.org |

| PbO/TiO₂ | Titanium Dioxide | ~48 | ~99 | Weaker performance among the tested supports. | rsc.org |

Data is approximated from graphical representations in the source material for illustrative purposes.

The disproportionation reaction is strongly influenced by the structure of the reactants. acs.org Continuous-flow systems have been shown to be effective for these reactions, providing good selectivity and productivity. acs.orgresearchgate.net For example, using calcined hydrotalcites as a catalyst in a continuous-flow setup, various symmetrical dialkyl carbonates have been produced with selectivities up to 92%. acs.org This methodology presents a sustainable and efficient route for the synthesis of carbonates like this compound. acs.org

Process Intensification and Engineering for Dipentyl Carbonate Production

Reactive Distillation (RD) Technologies

Reactive distillation is a prime example of process intensification, as it combines chemical reaction and separation into a single unit. segovia-hernandez.comrepec.org This integration can overcome equilibrium limitations, improve product selectivity, and utilize the heat of reaction for distillation, leading to increased process efficiency and reduced capital and operational costs. ntnu.noacs.org The synthesis of DPC from dimethyl carbonate (DMC) and phenyl acetate (B1210297) (PA) is a two-step reversible reaction that benefits significantly from RD. acs.orgaidic.it

The design of RD columns for DPC production involves complex considerations to maximize efficiency. Researchers have explored various configurations to minimize energy consumption and total annual cost (TAC). cetjournal.it

Thermally coupled reactive distillation (TCRD) is an advanced configuration that enhances energy savings compared to conventional RD setups. repec.orgdoi.org In a typical TCRD design for DPC synthesis, a reactive distillation column is thermally coupled with a separation column. aidic.it A common approach involves removing the condenser from the RD column and feeding the overhead vapor directly into the separation column. aidic.itntnu.no This method eliminates the remixing effect observed in conventional columns and has been shown to save approximately 24.5% of the total reboiler duty compared to a conventional design. aidic.it

Different TCRD configurations have been studied, including direct and indirect sequences. ntnu.no The indirect sequence, where the first column is the RD column producing DPC and the second is a separation column for recycling unreacted DMC, is a common configuration. doi.org TCRD combines the benefits of both thermal coupling and reactive distillation to achieve significant energy savings. doi.org

A comparison of different intensified configurations for DPC synthesis, including conventional reactive distillation (CRD), TCRD, reactive distillation with vapor recompression (VRRD), and a hybrid of thermally coupled reactive distillation with vapor recompression (VTCR), has shown that TCRD offers the best control properties and economic benefits. segovia-hernandez.comrepec.org

Heat integration is a crucial strategy for reducing the high energy consumption associated with distillation processes. In DPC production, this can be achieved by adjusting the operating pressures of the RD column and the separation column, allowing for heat exchange between them. ntnu.no

Vapor Recompression: This technique involves compressing the vapor stream from the top of the RD column to increase its temperature. segovia-hernandez.com This high-temperature vapor can then be used to provide the necessary heat for the reboiler of the separation column, leading to significant energy savings. segovia-hernandez.comsegovia-hernandez.com Studies have explored configurations like reactive distillation with vapor recompression (VRRD) and a hybrid process involving thermal coupling with vapor recompression (VTCR). segovia-hernandez.comrepec.org These processes with energy integration have demonstrated considerable energy savings compared to conventional RD. repec.org

Heat-Integrated Stages: Another approach involves heat integration at specific stages between a high-pressure RD column and a low-pressure separation column. ntnu.noacs.org Instead of limiting heat exchange to the condenser and reboiler, this method allows for heat transfer between the rectifying section of the RD column and the stripping section of the separation column. ntnu.noacs.org Research has shown that a sequence with a single heat-integrated stage can achieve energy savings of around 22% and cost savings of about 12% compared to a conventional RD sequence. acs.org

A hybrid heat-integrated design combining thermally coupled distillation and double-effect configurations has been proposed, which reportedly saves around 34.0% in energy while producing 99.5 mol% DPC. doi.org

Feed-splitting is another design strategy to enhance the performance of RD columns. hep.com.cn For DPC synthesis, an innovative design using a single RD column with a feed-splitting arrangement has been proposed. aidic.it In this design, the fresh phenyl acetate (PA) stream is split and fed into two different stages of the column. aidic.it This approach aims to maintain a suitable mole fraction for the feed and optimize the reaction zones. aidic.it

This particular design, which combines a single RD column and a separation column into one unit, was reported to achieve substantial energy savings of 59.54% for condenser duty and 71.07% for reboiler duty compared to a thermally coupled design by Cheng et al. (2013). aidic.it This resulted in a 57.99% lower total annual cost (TAC). aidic.it

The complex nature of intensified processes like TCRD presents significant operational and control challenges. segovia-hernandez.comconfis.cz Developing effective control strategies is crucial for maintaining product purity and ensuring stable operation against process disturbances. doi.org

For DPC production in a thermally coupled RD system with side heat exchangers, various control structures have been investigated. confis.cz One study explored eight different control structures, testing them against throughput and feed composition disturbances. confis.cz It was found that a dual temperature control scheme on the reactive distillation column (RDC), using the feed ratio and reboiler duty as manipulated variables, provided the best performance. confis.cz

In another study on a hybrid heat-integrated configuration, pressure-compensated temperature (PCT) control was applied to mitigate the effects of pressure fluctuations. doi.org The results indicated that a control structure (CS3 PCT) could effectively maintain product specifications during disturbances. doi.org

For heat-integrated RD sequences, control studies have shown that a scheme manipulating the reboiler duty and reflux ratio to control two stage temperatures can yield excellent responses to disturbances. acs.org Interestingly, in this configuration, the feed ratio of the RD column was not the primary manipulated variable, unlike in conventional RD processes. acs.org

A primary driver for developing intensified processes for DPC production is the potential for significant energy savings and improved economics. segovia-hernandez.com The total annual cost (TAC), which includes both capital and operating costs, is a key metric for evaluating different process configurations.

Studies have consistently shown that intensified designs offer substantial economic advantages over conventional setups. For instance, a thermally coupled design was shown to be more effective than a conventional design for the DPC process. aidic.it An innovative design featuring a single RD column with feed-splitting demonstrated a 57.99% lower TAC compared to a thermally coupled process. aidic.it

A comparative analysis of four intensified RD configurations revealed the following energy and cost savings relative to a conventional reactive distillation (CRD) process:

| Configuration | Energy Savings (%) | Total Annual Cost Savings (%) |

| TCRD | 24.5 | 17.8 |

| VRRD | 70.8 | 15.2 |

| VTCR | 71.9 | 16.5 |

| TCRD: Thermally Coupled Reactive Distillation; VRRD: Vapor Recompression Reactive Distillation; VTCR: Vapor Recompression and Thermally Coupled Reactive Distillation. |

While VRRD and VTCR offer higher energy savings, the TCRD configuration was identified as the most attractive for implementation due to its superior control properties and significant energy savings without the need for electricity for a compressor. segovia-hernandez.com

Furthermore, a design with heat-integrated stages was found to reduce energy consumption by approximately 22% and costs by around 12% compared to a conventional RD sequence. acs.org

Heat Integration Strategies (e.g., vapor recompression, heat-integrated stages)

Control Strategies for Intensified Processes

Hybrid Separation Processes

While specific research detailing hybrid separation processes exclusively for dipentyl carbonate production is limited, the principles applied to the synthesis of other dialkyl and diaryl carbonates are highly relevant. The synthesis of this compound via the transesterification of dimethyl carbonate (DMC) with 1-pentanol (B3423595) is an equilibrium-limited reaction. To drive the reaction towards the product side, the continuous removal of the methanol (B129727) byproduct is essential. Hybrid separation processes, which combine multiple separation techniques or integrate reaction with separation, are effective strategies for achieving this.

Reactive-Extractive Distillation: One potent hybrid technique is reactive-extractive distillation. In the context of carbonate production, this method has been proposed for systems where simple distillation is hindered by azeotropes. For instance, in the production of diphenyl carbonate (DPC), phenol (B47542), a reactant, can also be used as an extractive agent in the upper section of a reactive distillation column. google.com This setup enhances the relative volatility of the methanol byproduct, facilitating its removal from the top of the column while the reaction occurs in the lower section. google.com A similar principle could be applied to this compound synthesis, where an appropriate high-boiling solvent would be introduced to the column to break the methanol-DMC azeotrope and facilitate the separation. A patent for the synthesis of dialkyl carbonates describes a process involving reactive distillation followed by extractive distillation and product separation, highlighting the industrial potential of such hybrid approaches. google.com

Thermally Coupled Reactive Distillation: Thermally coupled reactive distillation (TCRD) is another advanced form of process intensification that improves energy efficiency and reduces capital costs compared to conventional reactive distillation setups. repec.orgsegovia-hernandez.com In this configuration, columns are interconnected with liquid and vapor streams, eliminating the need for separate reboilers or condensers and reducing thermodynamic inefficiencies associated with remixing. researchgate.net For the synthesis of diethyl carbonate (DEC), a thermally coupled reactive distillation process was shown to substantially reduce energy consumption compared to a base-case design. acs.org Configurations for diphenyl carbonate production have been explored, including thermally coupled systems (TCRD), vapor recompression (VRRD), and hybrids involving both (VTCR). repec.orgsegovia-hernandez.com These studies demonstrate that integrated processes offer significant energy savings and better control properties. repec.orgsegovia-hernandez.com Although not yet documented for this compound, these complex, heat-integrated configurations represent a frontier in designing highly efficient production processes.

Hybrid separation strategies are attracting increasing attention as a means of saving energy in distillation-based processes. researchgate.net The combination of reaction and separation in a single unit, characteristic of reactive distillation, is a prime example of process intensification that can overcome equilibrium limitations and improve selectivity. ntnu.nomtu.edu

Reactor Design and Engineering Considerations

The design of the reactor is critical for the successful synthesis of this compound, primarily through the transesterification of dimethyl carbonate (DMC) with 1-pentanol. The key engineering challenge is to continuously shift the reaction equilibrium to favor the formation of the desired product.

Research into the synthesis of this compound has demonstrated an environmentally friendly process using a basic ionic liquid catalyst. nih.gov In one study, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) was used to catalyze the transesterification of DMC with 1-pentanol. The process yielded 76% this compound after a 4-hour reaction time. nih.gov A crucial element of the reactor engineering was the continuous removal of the methanol byproduct by distillation, which drove the reaction forward. nih.gov This implies a reactor setup, such as a stirred tank reactor connected to a distillation column or a reactive distillation column, where the reaction and separation occur simultaneously.

The optimal conditions found in this ionic liquid-catalyzed process are detailed in the table below.

Table 1: Reaction Conditions for this compound Synthesis via Transesterification

| Parameter | Value | Source |

|---|---|---|

| Reactants | Dimethyl carbonate (DMC), 1-Pentanol | nih.gov |

| Catalyst | 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | nih.gov |

| Catalyst Loading | 2 mol % | nih.gov |

| Reactant Molar Ratio (DMC:1-Pentanol) | 1:4 | nih.gov |

| Reaction Temperature | 110 °C | nih.gov |

| Reaction Time | 4 hours | nih.gov |

| Yield of this compound | 76% | nih.gov |

Beyond this specific example, general reactor design for similar long-chain dialkyl carbonates provides further engineering insights. For the synthesis of di-2-ethylhexyl carbonate and di-3,5,5-trimethylhexyl carbonate, studies have utilized calcium methoxide (B1231860) as a heterogeneous catalyst. acs.org These syntheses were effectively carried out in a reactor operating at atmospheric pressure and temperatures below 120 °C, achieving yields of 65-70%. acs.org The use of a solid catalyst simplifies separation from the reaction mixture. acs.org

For industrial-scale production, continuous reactor systems are often preferred. A continuous fixed-bed reactor is a common design where liquid reactants flow through a packed bed of a solid catalyst. rsc.org For carbonate synthesis, this can involve a catalytic distillation column where the catalyst is part of the column's structured packing. This design is highly efficient as it fully integrates reaction with separation. Patents for diphenyl carbonate production describe sophisticated systems using interconnected reaction rectification towers and disproportionation reactors to maximize conversion and purity. google.com

The kinetics of the transesterification reactions are fundamental to reactor design. Studies on diphenyl carbonate have used closed, ideally stirred, isothermal batch reactors to determine kinetic parameters, which are then used to model and design larger-scale processes. researchgate.net Such models are essential for optimizing reactor volume, residence time, and operating conditions for the production of this compound.

Advanced Analytical Methodologies for Dipentyl Carbonate Research

Spectroscopic Techniques for Mechanistic and Interfacial Studies

Spectroscopic methods are indispensable for probing the molecular characteristics of dipentyl carbonate. They provide detailed information on chemical bonding, functional groups, and the elemental composition of surfaces, which is crucial for understanding reaction mechanisms and interfacial phenomena, such as those occurring on a catalyst surface.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. It provides real-time information on the concentration of reactants, intermediates, and products, offering critical insights into reaction kinetics and mechanisms. mt.com By measuring the absorption of infrared radiation at specific wavenumbers, the technique can identify characteristic vibrational modes of functional groups. For carbonate compounds, the strong carbonyl (C=O) stretching band is a key diagnostic feature.

Research on the electrochemical synthesis of diphenyl carbonate (DPC) from phenol (B47542) and carbon monoxide on gold electrodes exemplifies the utility of in situ FTIR. acs.orgacs.orgnih.govnih.gov In these studies, FTIR was used to track the formation of DPC and dimethyl carbonate (DMC) in real-time. The appearance of a band at 1780 cm⁻¹ was attributed to the formation of DPC, while a band at 1757 cm⁻¹ indicated the presence of DMC. acs.org These spectroelectrochemical results suggested that DPC formation occurs not through direct carbonylation of phenol, but via an "electro-transesterification" where the methoxy (B1213986) groups of the initially formed DMC are replaced by phenoxy groups. acs.orgacs.orgnih.gov This level of mechanistic detail would be invaluable in optimizing the synthesis of this compound, allowing researchers to identify reaction intermediates and understand the catalytic cycle. When studying reactions on solid catalysts, it is crucial to subtract the gas-phase spectra to isolate the signals corresponding to surface-adsorbed species. rsc.orgrsc.org

Table 1: Key FTIR Bands in Carbonate Synthesis Research

| Wavenumber (cm⁻¹) | Assignment | Compound/Species | Reference |

|---|---|---|---|

| 1780 | C=O Stretch | Diphenyl Carbonate (DPC) | acs.org |

| 1757 | C=O Stretch | Dimethyl Carbonate (DMC) | acs.org |

| 1753 | C=O Stretch | Solketal Carbonate | researchgate.net |

This table is based on data from related carbonate compounds and illustrates the type of data obtainable for this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. XPS works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted.

In the context of this compound research, XPS is particularly useful for studying its interaction with heterogeneous catalysts or its presence in surface films and interfaces. For instance, studies on various carbonate compounds, such as propylene (B89431) carbonate and inorganic carbonates, demonstrate the capability of XPS to distinguish between different chemical states. nih.govaip.orgresearchgate.net The C 1s spectrum of propylene carbonate shows three distinct chemical states, corresponding to the different carbon environments in the molecule. aip.org Similarly, the O 1s spectrum can differentiate between the carbonyl oxygen and the ester oxygens, although interpretation can be complicated by surface contamination. aip.orgthermofisher.com A combined study using DFT and XPS has been employed to accurately assign C 1s and O 1s core-level binding energies for organic carbonates on lithium metal surfaces, which is critical for battery research. acs.org This approach could be applied to this compound to understand its decomposition or interaction with surfaces, providing crucial data on binding energies that reveal how the molecule is bonded or adsorbed.

Table 2: Representative Binding Energies for Carbon and Oxygen in Carbonates from XPS

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H | 284.8 - 285.0 | ipfdd.de |

| C 1s | C-O (Ether/Alcohol) | ~286.5 | ipfdd.de |

| C 1s | C=O (Carbonyl) | ~288.5 | ipfdd.de |

| C 1s | O-C=O (Carbonate) | 289.0 - 290.0 | ipfdd.de |

| O 1s | Metal Oxides | 529.0 - 530.0 | thermofisher.com |

| O 1s | C=O (Carbonyl in Carbonate) | 531.5 - 532.0 | thermofisher.com |

Note: Binding energies are referenced to adventitious carbon at 284.8 eV and can vary based on the specific chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical structure, connectivity, and environment of atoms in a molecule.

For this compound, ¹H and ¹³C NMR would be fundamental for confirming its structure. Studies on other dialkyl carbonates, such as dinonyl carbonate and various long-chain carbonates, have utilized ¹H and ¹³C NMR for characterization. researchgate.netasianpubs.org In the ¹³C NMR spectrum of dinonyl carbonate, the characteristic signal for the carbonate carbon appears at 155-156 ppm. asianpubs.org The ¹H NMR spectrum would show distinct signals for the pentyl chains, with the chemical shift and splitting patterns confirming their structure and attachment to the carbonate group.

Furthermore, advanced 1D and 2D NMR techniques are used for comprehensive structural analysis of carbonate-containing polymers and reaction mixtures. rsc.org For example, in the study of poly(bisphenol A carbonate), NMR was used to quantify phenolic and phenyl chain end-groups, determine number average molecular weights, and detect residual monomers and by-products like phenol. rsc.org Similarly, in dialkyl carbonate synthesis, NMR can identify and quantify by-products. acs.orgnih.gov This makes NMR an essential tool for not only confirming the identity of this compound but also for analyzing its purity and the composition of complex reaction mixtures.

Chromatographic Techniques for Purity and By-product Analysis

Chromatography is the premier technique for separating the components of a mixture, making it essential for assessing the purity of this compound and for identifying and quantifying by-products from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds. A sample is vaporized and separated into its components in the GC column, and each component is then fragmented and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is routinely used in the analysis of dialkyl carbonate synthesis. google.com It allows for the identification and quantification of the desired product as well as potential by-products, unreacted starting materials, and intermediates. researchgate.netnih.gov For example, in the synthesis of diphenyl carbonate from phenol and dimethyl carbonate, GC-MS was used to identify by-products such as phenol salicylate (B1505791) and xanthone. researchgate.net Similarly, in the synthesis of various dialkyl carbonates, GC-MS analysis confirmed the identity of the products and by-products. acs.orgrsc.org For the analysis of this compound, a GC-MS method would involve injection into a suitable capillary column (e.g., HP-5) where separation occurs based on boiling point and polarity, followed by mass spectral analysis for definitive identification and purity assessment. researchgate.net

Table 3: Typical GC-MS Operating Conditions for Carbonate Analysis

| Parameter | Setting/Value | Purpose | Reference |

|---|---|---|---|

| GC System | |||

| Column | HP-5 (or equivalent 5% Phenyl-methylpolysiloxane) | Separation of semi-volatile organic compounds | researchgate.net |

| Inlet Temperature | 280-300 °C | Ensure complete vaporization of the sample | researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column | thermoscientific.com |

| Oven Program | Temperature gradient (e.g., 80°C hold, ramp to 280°C) | Separate components based on boiling points | researchgate.net |

| MS System | |||

| Ionization Source | Electron Ionization (EI) | Fragment molecules for fingerprint identification | researchgate.net |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. It employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Detection is often performed using a Diode-Array Detector (DAD) or UV-Vis detector.

HPLC is a well-established method for the analysis of less volatile carbonates like diphenyl carbonate (DPC). wiley.com Technical reports detail the analysis of DPC and bisphenol A (BPA) in polycarbonate materials using reversed-phase HPLC. hitachi-hightech.comhitachi-hightech.com These methods allow for the simultaneous quantification of monomers, additives, and degradation products. An ion-moderated partition HPLC method has also been developed to analyze a mixture of common organic carbonates, demonstrating the technique's applicability to a range of carbonate structures. unl.edu

For this compound analysis, a reversed-phase HPLC method would likely be employed. The method would provide excellent quantitative results regarding purity and could be used to detect non-volatile by-products or starting materials that might be present in the final product.

Table 4: Example HPLC Conditions for Diphenyl Carbonate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph with DAD | hitachi-hightech.com |

| Column | C18 Reversed-Phase (e.g., Hitachi LaChrom C18) | hitachi-hightech.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water Gradient | hitachi-hightech.comhitachi-hightech.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.com |

| Column Temp. | 40 °C | hitachi-hightech.com |

| Detection | DAD at 225 nm (for BPA) and 272 nm (for Phenol) | wiley.com |

| Injection Vol. | 10-20 µL | hitachi-hightech.com |

This table provides an example based on the analysis of related compounds and serves as a starting point for developing a method for this compound.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in the study of chemical compounds for determining their thermal stability and observing phase changes. For this compound, two primary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing its behavior as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of this compound. A typical TGA experiment involves heating a small sample on a precision balance within a furnace. The resulting TGA curve plots mass loss versus temperature. From this, the onset temperature of decomposition can be determined, indicating the upper-temperature limit of the compound's stability. While specific TGA data for this compound is not extensively detailed in publicly available literature, TGA has been widely applied to related compounds, such as diphenyl carbonate and polycarbonates, to investigate their thermal degradation mechanisms and the effects of various additives. capes.gov.brmarquette.edu For instance, studies on catalysts used in carbonate synthesis have employed TGA to determine their thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ntu.edu.sg DSC is used to detect and quantify the energy changes associated with physical transitions, such as melting (fusion) and crystallization, as well as chemical reactions. ntu.edu.sg The output of a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. By integrating these peaks, the enthalpy of the transition (ΔH) can be calculated. ntu.edu.sg For this compound, DSC would be used to determine its melting point and the associated enthalpy of fusion. Although specific DSC thermograms for this compound are not readily found, the technique is standard for analyzing related carbonates and their polymers, providing insight into their physical and thermal properties. capes.gov.brresearchgate.net

The table below summarizes the principles and applications of these thermal analysis techniques for this compound research.

| Technique | Principle | Information Obtained for this compound | Typical Application |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Decomposition temperature, thermal stability range, residual mass. | Assessing the stability of this compound under thermal stress. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. ntu.edu.sg | Melting point, enthalpy of fusion (melting energy), glass transition temperature (if applicable), crystallization temperature and enthalpy. | Characterizing phase transitions and determining purity. |

Development of Robust Analytical Procedures

The accurate quantification of this compound in reaction mixtures, final products, or environmental samples requires the development and validation of robust analytical procedures. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ajpaonline.com Gas chromatography (GC), particularly with a Flame Ionization Detector (FID), is a common and effective technique for the analysis of volatile organic compounds like dialkyl carbonates. researchgate.netkoreascience.kr

The development of a robust analytical procedure for this compound involves validating several key performance characteristics as outlined by international guidelines. While research on the synthesis of this compound from dimethyl carbonate and 1-pentanol (B3423595) reports product yields, indicating that a quantitative method was used, detailed validation parameters are not always published. researchgate.net However, the principles of validation are universal, and data from analogous compounds can serve to illustrate the process. nih.gov

The essential parameters for method validation include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method's linearity is evaluated by analyzing a series of standard solutions of this compound at different concentrations. The results are typically plotted as a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²) value, ideally >0.99, indicates good linearity. scielo.brscielo.org.co

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rasayanjournal.co.in

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix, and the percentage of the analyte recovered by the method is calculated. scielo.br Typical recovery rates for accuracy are expected to be within 98-102%. ajpaonline.com

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. scielo.org.corasayanjournal.co.in These are often calculated based on the signal-to-noise ratio of the analytical instrument's response. scielo.org.co

The following interactive table provides an illustrative example of the validation parameters for a hypothetical robust GC-FID method for the quantification of this compound.

| Parameter | Typical Acceptance Criteria | Illustrative Finding for a Hypothetical Method |

|---|---|---|

| Linearity (Concentration Range) | Correlation Coefficient (R²) > 0.99 | Linear over 1 - 100 µg/mL with R² = 0.9995 |

| Precision (Repeatability as %RSD) | RSD ≤ 2% | 0.85% |

| Precision (Intermediate as %RSD) | RSD ≤ 3% | 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 101.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |

Green Chemistry and Sustainability in Dipentyl Carbonate Research

Non-Phosgene Synthesis Routes

The traditional synthesis of organic carbonates often involved the use of highly toxic phosgene (B1210022). acs.org Modern research, however, has pivoted towards safer, non-phosgene alternatives for producing dipentyl carbonate, primarily through transesterification and the alcoholysis of urea (B33335).

The transesterification of dimethyl carbonate (DMC) with 1-pentanol (B3423595) is a prominent non-phosgene route for synthesizing this compound (DPC). acs.orgresearchgate.net This method is considered more environmentally friendly due to the use of DMC as a non-toxic raw material, the absence of pollution, and milder reaction conditions. acs.org The reaction is a two-step process where DMC first reacts with 1-pentanol to form pentyl methyl carbonate, which then reacts with another molecule of 1-pentanol to yield this compound and methanol (B129727). acs.org The use of catalysts is crucial for this process, with various studies exploring different catalytic systems to optimize yield and reaction time. For instance, the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has been shown to be an effective catalyst. acs.orgbeilstein-journals.org This method provides a shorter reaction time and a relatively high yield. acs.org The catalyst also demonstrates excellent reusability, maintaining its catalytic performance even after multiple uses. acs.org

Another green alternative to phosgene is the alcoholysis of urea. frontiersin.orgnih.gov This process involves reacting urea with an alcohol to produce dialkyl carbonates. google.com While specific research focusing solely on this compound via this route is less detailed in the provided context, the general method is applicable to a range of alcohols. google.comresearchgate.net The reaction of urea with long-chain aliphatic alcohols has been suggested as a good recycling agent for the synthesis of diphenyl carbonate from urea and phenol (B47542), indicating the potential for similar applications in this compound synthesis. researchgate.net The advantages of using urea include its low price, safety in operation, and convenient transportation. google.com

Table 1: Comparison of Non-Phosgene Synthesis Routes for this compound

| Synthesis Route | Reactants | Catalyst Example | Key Advantages |

|---|---|---|---|

| Transesterification | Dimethyl carbonate, 1-pentanol | Basic ionic liquid ([bmIm]OH) | Environmentally friendly raw material (DMC), mild reaction conditions, high yield, reusable catalyst. acs.orgacs.org |

| Urea Alcoholysis | Urea, 1-pentanol | Metal-based catalysts (e.g., zinc, magnesium) | Low-cost and safe reactant (urea), avoids toxic phosgene. google.comosti.gov |

CO₂ Utilization as a Carbon Source

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering a pathway to convert a greenhouse gas into valuable chemicals. mdpi.comresearchgate.net The direct synthesis of organic carbonates from CO₂ and alcohols is a particularly attractive route. mdpi.comresearchgate.net While the direct synthesis of this compound from CO₂ and 1-pentanol is a challenging reaction, research into the synthesis of other organic carbonates, such as diphenyl carbonate from CO₂ and phenol, demonstrates the potential of this approach. frontiersin.orggoogle.com

The primary challenge in the direct synthesis from CO₂ is the thermodynamic limitation, which often results in low yields. mdpi.comfrontiersin.org To overcome this, researchers are exploring various catalytic systems and reaction conditions. For instance, the combination of a CeO₂ catalyst with 2-cyanopyridine (B140075) as a dehydrating agent has shown effectiveness in the synthesis of various organic carbonates from CO₂ and alcohols. researchgate.net The development of effective catalysts is crucial for making the direct synthesis of this compound from CO₂ a viable and industrially scalable process. mdpi.com

The Asahi Kasei process for producing polycarbonate from CO₂ is a successful industrial example of CO₂ utilization. jaci.or.jpacs.org This process involves the reaction of CO₂ with an epoxide to form a cyclic carbonate, which is then converted to a dialkyl carbonate and subsequently to diphenyl carbonate. researchgate.net This multi-step approach demonstrates a commercially viable, non-phosgene route that utilizes CO₂ as a safe feedstock. jaci.or.jpasahi-kasei.com

Energy-Efficient Processes and Waste Minimization

Energy efficiency and waste reduction are critical components of sustainable chemical production. skpharmteco.com In the context of this compound synthesis, several strategies are being employed to minimize the environmental footprint.

One significant advancement is the use of reactive distillation. jaci.or.jp This technique combines chemical reaction and distillation in a single unit, allowing for the continuous removal of byproducts, which can drive the equilibrium towards the product side and improve yield. jaci.or.jp This method has been successfully applied in the production of diphenyl carbonate, where the removal of methanol during the transesterification of dimethyl carbonate with phenol enhances the reaction's efficiency. jaci.or.jp Such a process not only improves yield but also reduces energy consumption compared to conventional methods. aidic.itdoi.org

The choice of catalyst also plays a vital role in energy efficiency and waste minimization. The development of highly active and selective catalysts can lead to lower reaction temperatures, shorter reaction times, and reduced formation of unwanted byproducts. acs.orgmdpi.com For example, the use of basic ionic liquids in the transesterification synthesis of this compound allows for high yields at moderate temperatures and with easy catalyst recycling, thereby minimizing waste. acs.orgbeilstein-journals.org Furthermore, heterogeneous catalysts are being developed to simplify the separation and recycling process, further contributing to waste reduction. researchgate.netacs.org

The overarching goal is to design processes with high atom economy, where the maximum proportion of raw materials is converted into the desired product, thereby minimizing waste generation at the source. skpharmteco.com

Biodegradability and Environmental Impact of Organic Carbonates

The environmental fate of chemical products is a key consideration in green chemistry. Organic carbonates, as a class of compounds, are generally recognized for their favorable environmental profile. rsc.org

Dialkyl carbonates are noted for their low ecotoxicity and are considered to be completely biodegradable. frontiersin.orgnih.gov Specifically, dimethyl carbonate is classified as a non-toxic and readily biodegradable substance. mdpi.com This suggests that this compound, as a member of the dialkyl carbonate family, would also exhibit good biodegradability. acs.orggoogle.com The European Chemicals Agency (ECHA) has assessed organic acyclic carbonates and concluded that for the majority of these substances, there is no immediate need for EU-wide regulatory risk management, as they pose low to moderate health and environmental risks with current safety measures in place. useforesight.io

Applications and Advanced Materials Research Involving Dipentyl Carbonate

Dipentyl Carbonate in Synthetic Lubricants

Long-chain alkyl carbonates, such as this compound (DPC), are recognized for their potential as environmentally friendly base oils for synthetic lubricants. researchgate.net Their desirable characteristics include good lubricity, wear resistance, self-cleaning ability, corrosion resistance, and high thermal-oxidative stability. researchgate.net Furthermore, they exhibit good biodegradability and are soluble in hydrocarbon oils, making them attractive for various lubrication applications. researchgate.net

The synthesis of dialkyl carbonate-based ester oils has been explored as a means to produce modern synthetic lubricants. acs.org These synthetic oils are noted for their low pour points and good miscibility with hydrocarbon oils. acs.org The transesterification of dimethyl carbonate with alcohols like 2-ethylhexanol and 3,5,5-trimethylhexanol has been demonstrated as a viable two-stage process to produce these lubricants. acs.org An environmentally friendly synthesis of this compound itself has been achieved through the transesterification of dimethyl carbonate with 1-pentanol (B3423595). researchgate.net

The selection of the alcohol component in the synthesis of carbonic acid esters allows for the tailoring of rheological properties to suit a wide range of applications, from internal combustion engines to industrial machinery. google.com For automotive applications, key properties include low volatility relative to viscosity and favorable viscosity-temperature characteristics for both cold starts and high-temperature operation. google.com For industrial lubricants, a low freezing point and good film adhesion are paramount. google.com

Table 1: Properties and Synthesis of this compound in Lubricant Applications

| Property/Parameter | Description |

|---|---|

| Key Properties | Good lubricity, wear resistance, corrosion resistance, high thermal-oxidative stability, biodegradability, good solubility in hydrocarbon oils. researchgate.net |

| Synthesis Method | Transesterification of dimethyl carbonate with 1-pentanol. researchgate.net |

| Catalyst Example | Basic ionic liquid [bmIm]OH. researchgate.net |

| General Benefits | Environmentally friendly base oil, potential for creating multigrade lubricants. researchgate.netgoogle.com |

Organic Carbonates as Electrolyte Additives in Energy Storage Systems (e.g., Li-ion Batteries)

Organic carbonates are fundamental components of the electrolytes used in modern lithium-ion batteries (LIBs). osf.iospecificpolymers.com They typically serve as solvents for the lithium salt, providing the ionic conductivity necessary for the battery's function. specificpolymers.comrsc.org Common organic carbonates used in LIB electrolytes include ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC). osf.io While this compound is not a conventional solvent in this context, research into various organic carbonates as additives is ongoing to enhance battery performance, safety, and lifespan. researchgate.net Diphenyl carbonate (DPC), for instance, has been studied as an additive to improve the performance of high-voltage LIBs. capes.gov.br

The performance and longevity of LIBs are critically dependent on the formation of a stable solid electrolyte interphase (SEI) on the anode surface. osf.iorsc.org This layer is formed from the decomposition products of the electrolyte, primarily the organic carbonates. osf.iorsc.org The composition and stability of the SEI are crucial for preventing continuous electrolyte decomposition. rsc.org

Electrolyte additives play a significant role in suppressing the decomposition of the main solvent components. researchgate.net For instance, the addition of DPC to the electrolyte has been shown to result in less decomposition of the LiPF6 salt, leading to the formation of fewer undesirable fluorine-coordinated species. researchgate.netmit.edu This is attributed to the formation of a protective layer from the oxidation of DPC, which inhibits further reactions. researchgate.netmit.edu

The thermal stability of the electrolyte is another critical aspect. The decomposition of LiPF6 salt at elevated temperatures can generate PF5, a strong Lewis acid that reacts with organic carbonates, leading to further degradation. researchgate.net Additives that can scavenge reactive species or form a more robust SEI can help to suppress these decomposition pathways. researchgate.netsci-hub.se For example, additives like vinylene carbonate (VC) can polymerize to prevent the reduction of ethylene carbonate and reduce gas generation. osf.io Similarly, functional additives can cover catalytic sites on the anode surface, alleviating the decomposition of co-solvents. sci-hub.se

Table 2: Role of Organic Carbonates in Li-ion Battery Electrolytes

| Function | Mechanism/Effect | Example Compound(s) |

|---|---|---|

| Electrolyte Solvent | Dissolves lithium salts, enabling ion transport. specificpolymers.comrsc.org | Ethylene Carbonate (EC), Propylene Carbonate (PC), Diethyl Carbonate (DEC) osf.io |

| SEI Formation | Decomposes on the anode to form a passivating layer. osf.iorsc.org | Ethylene Carbonate (EC) rsc.org |

| Suppressing Decomposition | Additives form protective layers, scavenge reactive species. researchgate.netmit.eduresearchgate.net | Diphenyl Carbonate (DPC), Vinylene Carbonate (VC) osf.ioresearchgate.netmit.edu |

| Improving High-Voltage Performance | Additives create a stable interface at the cathode. capes.gov.br | Diphenyl Carbonate (DPC) capes.gov.br |

Interfacial Reactivity Studies

Use in the Synthesis of Polycarbonates and Other Polymers (e.g., as a non-toxic precursor)

Polycarbonates are a significant class of thermoplastic polymers with wide-ranging applications due to their desirable properties like hardness, transparency, and impact strength. uwb.edu.pl Traditionally, the synthesis of polycarbonates has involved the use of highly toxic phosgene (B1210022). uwb.edu.plresearchgate.net In a move towards greener chemistry, non-phosgene routes are being actively developed, with organic carbonates like diphenyl carbonate (DPC) playing a crucial role as a non-toxic precursor. uwb.edu.plmdpi.com

The development of bio-based polycarbonates is another area of active research, aiming to replace petroleum-derived monomers with renewable alternatives. rsc.org Monomers derived from sources like isosorbide (B1672297) (from corn), vanillin (B372448) (from lignin), and cardanol (B1251761) (from cashew nut shell liquid) are being explored to produce polycarbonates with a lower environmental footprint and enhanced biosafety. rsc.orglukasiewicz.gov.pl These bio-based diols can be polymerized using DPC in melt transesterification processes. rsc.org

Furthermore, activated carbonates, such as bis(methyl salicyl) carbonate (BMSC), have been shown to offer reactivity benefits over DPC in melt polymerization. rsc.org This increased reactivity allows for the polymerization of a wider range of monomers under milder conditions, expanding the scope of accessible polycarbonate structures. rsc.org

Organic Carbonates in Pharmaceutical Synthesis (e.g., as reagents)

Organic carbonates are versatile reagents in the synthesis of pharmaceutical compounds and fine chemicals. researchgate.net They are considered green reagents due to their low toxicity and biodegradability, offering a safer alternative to traditional, more hazardous chemicals. researchgate.netunive.it

A key application of organic carbonates in pharmaceutical synthesis is in the preparation of carbamates, which are important structural motifs in many drugs. nih.gov Organic carbonates serve as benign alternatives to phosgene-based routes for creating the carbamate (B1207046) linkage. nih.gov Mixed carbonates, for example, can act as effective alkoxycarbonylating agents for amines to form carbamates. nih.gov

Glycerol carbonate, a bio-based organic carbonate, is another example of a versatile intermediate in pharmaceutical preparation. unibo.it Its unique structure, containing both a carbonate and a hydroxyl group, allows for various chemical transformations. unibo.it Additionally, organic carbonates are used in the synthesis of polypeptides, where diphenyl carbonate can replace the highly toxic phosgene in the preparation of amino acid N-carboxyanhydrides (NCAs), which are important monomers for polypeptide synthesis. advancedsciencenews.com

Organic Carbonates in Agricultural Applications (e.g., pesticides, herbicides)

The carbamate functional group, which can be synthesized using organic carbonates, is prevalent in a variety of agricultural chemicals, including pesticides, fungicides, and herbicides. nih.gov While specific applications of this compound in this field are not widely documented, the general utility of organic carbonates as precursors for agrochemicals is well-established. nih.govmdpi.com The use of organic carbonates as starting materials aligns with the principles of green chemistry, aiming to develop more environmentally benign synthetic routes for these essential products. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1-pentanol | - |

| 2-ethylhexanol | - |

| 3,5,5-trimethylhexanol | - |

| bis(methyl salicyl) carbonate | BMSC |

| Bisphenol A | BPA |

| Cardanol | - |

| Diethyl carbonate | DEC |

| Dimethyl carbonate | DMC |

| This compound | DPC |

| Diphenyl carbonate | DPC |

| Ethyl methyl carbonate | EMC |

| Ethylene carbonate | EC |

| Glycerol carbonate | - |

| Isosorbide | - |

| Lithium nickel manganese cobalt oxide | NMC |

| Phenol (B47542) | - |

| Propylene carbonate | PC |

| Vanillin | - |

Advanced Materials Synthesis (e.g., crosslinked cyclodextrin-based nanosponges)

Cyclodextrin-based nanosponges are a class of hyper-reticulated, nanoporous polymers. These three-dimensional structures are formed by crosslinking cyclodextrin (B1172386) molecules, which are cyclic oligosaccharides, with a suitable crosslinking agent. frontiersin.orggoogle.com The resulting material possesses a unique combination of hydrophilic and lipophilic properties, with the cyclodextrin cavities providing inclusion sites and the polymer network creating additional nanochannels. frontiersin.org This structure makes them highly effective for applications such as enhancing the solubility of poorly water-soluble compounds. jpionline.orgingentaconnect.com

While various crosslinkers can be employed, carbonate-functionalized nanosponges are frequently synthesized using active carbonyl compounds. frontiersin.org A prominent and widely documented crosslinker in this category is diphenyl carbonate (DPC). jpionline.orgresearchgate.netnih.gov The reaction between the hydroxyl groups of the cyclodextrin and the carbonyl group of the crosslinker results in the formation of carbonate bonds, creating the three-dimensional nanosponge network. ingentaconnect.com

The synthesis of these nanosponges can be achieved through several methods, including solvent-free melting procedures and solvent-assisted techniques. The choice of method and the molar ratio of cyclodextrin to the crosslinker are critical parameters that influence the final properties of the nanosponges, such as particle size, porosity, and loading capacity. frontiersin.orgresearchgate.net

Research Findings on Synthesis with Carbonate Crosslinkers

Detailed studies have explored the synthesis of β-cyclodextrin (β-CD) based nanosponges using diphenyl carbonate as the crosslinking agent. The reaction involves the condensation of β-CD with DPC, often catalyzed by a base like triethylamine, which facilitates the proton exchange between the reactants. nih.gov

Several synthesis approaches have been reported:

Melt Method: This solvent-free approach involves heating a physical mixture of anhydrous β-cyclodextrin and diphenyl carbonate to a temperature around 100°C. jpionline.org The mixture is stirred continuously until a solid product is formed. The resulting polymer is then purified through washing with water and organic solvents like acetone (B3395972) to remove unreacted starting materials and byproducts such as phenol. jpionline.org This method is considered a simple and environmentally friendly process. frontiersin.org

Solvent-Based Synthesis: In this method, the cyclodextrin and crosslinker are dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF). google.com The solution is heated, often with sonication, to promote the crosslinking reaction, which results in the precipitation of the nanosponge polymer as a white powder. google.com Subsequent purification steps are necessary to remove the solvent and any residual reactants. google.com

The molar ratio of β-cyclodextrin to diphenyl carbonate is a key factor in determining the characteristics of the resulting nanosponges. Research has shown that varying this ratio directly impacts particle size and entrapment efficiency. researchgate.netnih.gov For instance, an increase in the crosslinker molar ratio has been observed to result in larger particle sizes. researchgate.net

The following tables summarize typical reaction parameters and the properties of the resulting nanosponges as reported in the literature.

Table 1: Synthesis Parameters for Diphenyl Carbonate (DPC) Crosslinked β-Cyclodextrin Nanosponges An interactive data table based on the data in the text.

| Parameter | Melt Method | Solvent Method | Source(s) |

| Cyclodextrin | Anhydrous β-Cyclodextrin | Anhydrous β-Cyclodextrin | jpionline.orggoogle.com |

| Crosslinker | Diphenyl Carbonate (DPC) | Diphenyl Carbonate (DPC) | jpionline.orggoogle.com |

| Molar Ratio (β-CD:DPC) | 1:4 | 1:4 (example) | jpionline.orgnih.gov |

| Solvent | None | Dimethylformamide (DMF) | jpionline.orggoogle.com |

| Temperature | ~100°C | 80-90°C | jpionline.orggoogle.com |

| Reaction Time | ~5 hours | 3-4 hours (with sonication) | frontiersin.orggoogle.com |

| Purification | Washing with water and acetone | Washing with deionized water, Soxhlet extraction with ethanol (B145695)/acetone | jpionline.orggoogle.com |

Table 2: Characterization of Diphenyl Carbonate (DPC) Crosslinked β-Cyclodextrin Nanosponges An interactive data table based on the data in the text.

| Property | Finding | Optimized Formulation Example (B-CDN3) | Source(s) |

| Physical Form | Fine, homogeneous powder; solid, hyper-reticulated, nanoporous structure | Porous, fluffy structure | frontiersin.orgnih.gov |

| Particle Size | 97.10–325.90 nm (for drug-loaded NS) | 345.8 ± 4.7 nm | researchgate.netnih.gov |

| Polydispersity Index (PDI) | Low polydispersity indicates uniform particle size | 0.335 ± 0.005 | ingentaconnect.comnih.gov |

| Zeta Potential | Absolute values >20 mV indicate physical stability | - | researchgate.net |

| Product Yield | - | 91.46 ± 7.4% | nih.gov |

| Entrapment Efficiency (EE) | 94.17 and 99.03% (for Quercetin) | 79.1 ± 1.6% (for Baricitinib) | researchgate.netnih.gov |

| Thermal Stability | Stable at high temperatures up to 300°C | - | nih.gov |

Characterization studies using techniques like Fourier-transform infrared spectroscopy (FTIR) have confirmed the formation of the carbonate bond between the β-cyclodextrin molecules, evidencing the successful crosslinking reaction. ingentaconnect.com Scanning electron microscopy (SEM) reveals the porous, and often spherical, morphology of the nanosponges. researchgate.net These advanced materials demonstrate significant potential as carriers, for example, by successfully entrapping various compounds and improving their dissolution characteristics. ingentaconnect.com

常见问题

Q. What are the recommended safety protocols for handling dipentyl carbonate in laboratory settings?

this compound is classified as a reproductive toxicant (Category 1B, H360) and requires strict safety measures. Key protocols include:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may release toxic gases during decomposition .

- Emergency Procedures : For skin/eye exposure, rinse immediately with water for 15+ minutes; for ingestion, seek medical attention without inducing vomiting .

- Storage : Store in sealed containers away from heat sources to minimize decomposition risks .

Q. What are the established synthesis routes for this compound, and how do yields vary under different conditions?

this compound is typically synthesized via transesterification or CO₂-based routes. A comparison of methods is below:

*DEAD = Diethyl azodicarboxylate.

The CO₂ route is advantageous for sustainability but requires precise reagent ratios .

Advanced Research Questions

Q. How can researchers address challenges in analyzing this compound isomers using gas chromatography-mass spectrometry (GC/MS)?

Isomers like isoamyl and 2-methylbutyl derivatives complicate GC/MS analysis due to similar retention times. Methodological solutions include:

- Chemical Ionization (CI) : Enhances detection of protonated molecular ions ([M+H]⁺) without fragmentation .

- Specialized Columns : Use polar capillary columns (e.g., DB-Wax) to improve separation .

- NMR Validation : Confirm isomer ratios via carbon-13 NMR (e.g., signals at 155.46 ppm for carbonate groups) .

Q. What catalytic mechanisms explain the efficiency of ionic liquids in this compound synthesis?

Basic ionic liquids like [BmIm]OH act as dual solvent-catalysts by:

Q. How can titanium contamination during this compound synthesis be mitigated?

Titanium-based catalysts (e.g., tetrafusel orthotitanates) may co-distill with the product. Solutions include:

Q. What experimental design considerations are critical for studying this compound’s environmental applications (e.g., PM emission reduction)?

When testing this compound as a fuel additive:

- Blend Ratios : Use 5-10 vol% blends to balance PM reduction (12-30%) with engine compatibility .

- Emission Metrics : Measure PM, NOx, and CO₂ emissions under controlled load conditions to account for contradictory NOx results .

- Control Variables : Compare with other oxygenates (e.g., dimethyl carbonate) to isolate performance benefits .

Methodological Guidance for Research Design

Q. How should researchers design experiments to resolve contradictions in catalytic efficiency data?

What strategies are effective in formulating research questions on this compound’s structure-property relationships?

Use the PICOT Framework :

- Population : this compound isomers.

- Intervention : Varying synthesis conditions (e.g., catalyst type).

- Comparison : Yield, purity, and isomer distribution vs. established methods.

- Outcome : Optimized synthesis protocol.

- Timeframe : 6-month experimental phase .

Data Presentation and Validation

Q. What are best practices for reporting spectroscopic data in this compound studies?